3-Bromo-2-methylpropene

描述

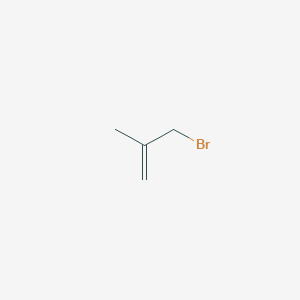

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEGQJLHQSTGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326816 | |

| Record name | 3-Bromo-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-98-6 | |

| Record name | Methallyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 3-Bromo-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis and purification of 3-bromo-2-methylpropene, a versatile building block in organic synthesis. Two primary synthetic routes are detailed: the allylic bromination of 2-methylpropene using N-bromosuccinimide (NBS) and the conversion of 2-methyl-2-propen-1-ol to the corresponding bromide. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of reaction mechanisms and experimental workflows to facilitate practical application in a laboratory setting.

Introduction

This compound, also known as methallyl bromide, is a valuable reagent in organic chemistry, frequently employed for the introduction of the isobutenyl moiety into various molecular frameworks. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of a reactive allylic bromide functionality allows for a wide range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This guide details two robust and commonly employed methods for the synthesis of this compound in a laboratory environment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₇Br |

| Molecular Weight | 135.00 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 94-95 °C (at 760 mmHg) |

| Density | 1.339 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.472 |

| CAS Number | 1458-98-6 |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented, each with distinct advantages and considerations.

Method 1: Allylic Bromination of 2-Methylpropene with N-Bromosuccinimide (NBS)

This method utilizes the free-radical bromination of 2-methylpropene (isobutylene) at the allylic position using N-bromosuccinimide as the bromine source.[1] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means.[2] This approach is highly selective for the allylic position, minimizing the competing ionic addition of bromine across the double bond.[1][3]

The reaction proceeds via a free-radical chain mechanism.

Caption: Allylic bromination of 2-methylpropene with NBS.

Materials:

-

2-Methylpropene (liquefied gas or generated in situ)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve N-bromosuccinimide (1.0 eq) in carbon tetrachloride.

-

Add a catalytic amount of AIBN (0.02 eq).

-

Cool the mixture in an ice bath and slowly bubble 2-methylpropene gas through the solution or add liquefied 2-methylpropene dropwise.

-

After the addition is complete, irradiate the mixture with a UV lamp or gently heat to reflux to initiate and sustain the reaction.

-

Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid succinimide floats on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by GC-MS) | >98% |

Method 2: From 2-Methyl-2-propen-1-ol

This method involves the conversion of the primary alcohol, 2-methyl-2-propen-1-ol, to the corresponding alkyl bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃).[4] This reaction generally proceeds via an SN2 mechanism, leading to the desired product with high regioselectivity.

The reaction with PBr₃ proceeds through the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion.

Caption: Synthesis of this compound from 2-Methyl-2-propen-1-ol.

Materials:

-

2-Methyl-2-propen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place 2-methyl-2-propen-1-ol (1.0 eq) and anhydrous diethyl ether.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation.

| Parameter | Value |

| Typical Yield | 65-80% |

| Purity (by Distillation) | >99% |

Purification

The primary method for the purification of this compound is fractional distillation. Due to its relatively low boiling point, distillation at atmospheric pressure is feasible. However, vacuum distillation can be employed to reduce the boiling temperature and minimize potential decomposition.

Caption: General workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | s | 1H | =CH₂ | |

| ~4.9 | s | 1H | =CH₂ | |

| ~3.9 | s | 2H | -CH₂Br | |

| ~1.8 | s | 3H | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~141 | C=CH₂ | |

| ~116 | =CH₂ | |

| ~37 | -CH₂Br | |

| ~21 | -CH₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.

| Parameter | Value |

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M⁺) | m/z 134 and 136 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)[5] |

| Major Fragments | m/z 55 ([C₄H₇]⁺), 79/81 ([Br]⁺) |

Safety Considerations

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also a lachrymator and can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

N-Bromosuccinimide (NBS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment.

-

Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. If possible, a less hazardous alternative should be considered.

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis and purification of this compound in a laboratory setting. The choice between the allylic bromination of 2-methylpropene and the reaction of 2-methyl-2-propen-1-ol with a brominating agent will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently prepare high-purity this compound for its various applications in organic synthesis.

References

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Molecular structure and bonding in 3-Bromo-2-methylpropene

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-2-methylpropene

Introduction

This compound, also known as methallyl bromide, is a versatile organobromine compound with the chemical formula C₄H₇Br.[1][2] Its unique structure, featuring a reactive allylic bromide and a methyl group on the double bond, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The compound serves as a crucial reagent for introducing the methallyl moiety into various molecular frameworks and is widely used in alkylation processes and the synthesis of complex molecules like amino acids.[1]

Molecular Structure and Bonding

The molecular structure of this compound consists of a three-carbon propene chain. A methyl group is attached to the second carbon (C2), and a bromine atom is bonded to the first carbon (C1), which is often referred to as the 3-position in the common nomenclature "methallyl bromide". The IUPAC name is 3-bromo-2-methylprop-1-ene.[3]

The bonding within the molecule is characterized by:

-

Hybridization: The C2 and C3 atoms, involved in the double bond, are sp² hybridized, resulting in a trigonal planar geometry around this bond. The C1 carbon, bonded to the bromine atom, and the carbon of the methyl group are sp³ hybridized, exhibiting a tetrahedral geometry.

-

Sigma (σ) and Pi (π) Bonds: The framework of the molecule is formed by C-C and C-H sigma bonds. The double bond between C2 and C3 consists of one sigma bond and one pi (π) bond.

-

C-Br Bond: The carbon-bromine bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine. This polarity, along with the allylic position of the bromine atom, makes it a good leaving group in nucleophilic substitution reactions.[4]

-

Rotational Isomerism: Studies using IR spectroscopy have indicated the presence of rotational isomerism in this compound.[5] This refers to the different spatial arrangements of atoms that can result from rotation around the single C-C bond.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical techniques. A summary of its key physical properties and spectroscopic data is presented below.

Physical Properties

| Property | Value |

| CAS Number | 1458-98-6 |

| Molecular Formula | C₄H₇Br |

| Molecular Weight | 135.00 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Density | 1.339 g/mL at 25 °C |

| Boiling Point | 94-95 °C |

| Melting Point | -115.07 °C (estimate) |

| Refractive Index (n20/D) | 1.472 |

| Flash Point | 7 °C (44.6 °F) |

| Solubility | Chloroform, Ethyl Acetate |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals are expected: a singlet for the two equivalent vinyl protons (C=CH₂), a singlet for the two protons of the bromomethyl group (-CH₂Br), and a singlet for the three protons of the methyl group (-CH₃). The integration ratio would be approximately 2:2:3. |

| ¹³C NMR | Four signals corresponding to the four unique carbon environments: the quaternary sp² carbon, the vinyl sp² carbon (=CH₂), the sp³ carbon of the bromomethyl group (-CH₂Br), and the sp³ carbon of the methyl group (-CH₃). |

| IR Spectroscopy | Characteristic absorption bands include C=C stretching vibration (around 1650 cm⁻¹), sp² C-H stretching (above 3000 cm⁻¹), sp³ C-H stretching (below 3000 cm⁻¹), and a C-Br stretching vibration (typically in the 600-500 cm⁻¹ region). |

| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). |

Experimental Protocols & Reactivity

This compound is a key substrate in numerous organic reactions, primarily due to the reactivity of its allylic bromide group.

Synthesis of this compound

A common laboratory synthesis involves the allylic bromination of isobutylene (B52900) or the reaction of isobutylene glycol with a brominating agent. Another approach starts from tert-butanol.[10] The general workflow for a synthesis reaction is depicted below.

Caption: General experimental workflow for synthesis.

Application in Synthesis: Preparation of Alkenyl Imines

This compound is used in the synthesis of various compounds, including alkenyl imines and for chiral phase transfer alkylation leading to (S)-α-alkylcysteines.[1][2][5] A representative protocol involves its reaction with a primary amine to form an N-alkenyl amine, which can then be isomerized or further functionalized.

Detailed Methodology:

-

Reaction Setup: A solution of the primary amine (1.0 eq) in an appropriate aprotic solvent (e.g., THF, acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added to the solution to neutralize the HBr formed during the reaction.

-

Addition of Alkylating Agent: this compound (1.1 eq) is added dropwise to the stirred solution at room temperature or a slightly elevated temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the ammonium (B1175870) salt by-product. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired alkenyl imine or N-alkenyl amine.

Caption: Nucleophilic substitution reaction pathway.

Conclusion

This compound is a fundamental building block in organic chemistry. Its structural characteristics, particularly the sp² hybridized alkene core and the reactive allylic C-Br bond, dictate its chemical behavior and wide-ranging applications. A thorough understanding of its molecular structure, bonding, and reactivity is essential for its effective utilization in the synthesis of pharmaceuticals and other high-value chemical entities. The data and protocols presented in this guide offer a detailed technical resource for scientists engaged in synthetic chemistry and drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-methylbut-1-ene|CAS 51872-48-1|Supplier [benchchem.com]

- 5. This compound CAS#: 1458-98-6 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound, CAS No. 1458-98-6 - iChemical [ichemical.com]

- 8. This compound(1458-98-6) 1H NMR [m.chemicalbook.com]

- 9. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Solved Design a synthesis of this compound from | Chegg.com [chegg.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-Bromo-2-methylpropene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of 3-bromo-2-methylpropene with various nucleophiles. As a primary allylic halide, this compound exhibits a rich and complex reactivity, primarily engaging in nucleophilic substitution reactions through competing SN2 and SN2' pathways. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the nucleophile, solvent, and reaction conditions. This document synthesizes available data on reaction kinetics, product distributions, and experimental protocols to provide a detailed understanding of this versatile reagent's behavior, which is crucial for its application in organic synthesis and drug development.

Introduction

This compound, also known as methallyl bromide, is a valuable building block in organic synthesis due to the presence of two reactive sites: the primary carbon bearing the bromine atom and the terminal vinylic carbon. This dual reactivity allows for the formation of both linear (SN2 product) and branched (SN2' product) isomers, a phenomenon known as allylic rearrangement.[1] Understanding and controlling the factors that govern the competition between these pathways is essential for synthetic chemists aiming to achieve specific molecular architectures.

This guide will delve into the mechanistic details of these reactions, present quantitative data from various studies, and provide detailed experimental protocols for key transformations.

General Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through four potential pathways: SN1, SN2, SN1', and SN2'. Given that it is a primary halide, the formation of a primary carbocation required for an SN1 mechanism is generally disfavored unless resonance stabilization is significant.[2] Therefore, the predominant mechanisms are bimolecular.

-

SN2 Pathway: This is a direct, concerted displacement of the bromide ion by the nucleophile at the α-carbon (C1). This pathway leads to the "normal" or "linear" substitution product.[3]

-

SN2' Pathway: In this concerted mechanism, the nucleophile attacks the γ-carbon (C3) of the allylic system, leading to a shift of the double bond and displacement of the bromide ion. This results in the "rearranged" or "branched" substitution product.[1][4]

The competition between these two pathways is a key feature of the reactivity of this compound.

References

The Synthetic Workhorse: A Technical Guide to 3-Bromo-2-methylpropene for Advanced Research

For researchers, scientists, and professionals in drug development, 3-Bromo-2-methylpropene (CAS No. 1458-98-6), also known as methallyl bromide, stands as a critical and versatile reagent. Its unique structure, featuring a reactive allylic bromide, makes it an invaluable building block for the introduction of the methallyl moiety in a wide array of organic syntheses. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established applications, with a focus on its role in the synthesis of complex molecules relevant to pharmaceutical research.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in various quantities with purities generally at or above 97%. It is often stabilized with hydroquinone (B1673460) to prevent polymerization. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | This compound | 97% | 5 mL, 25 mL | $72.60, $243.00 |

| SynQuest Laboratories | 3-Bromo-2-methylprop-1-ene | - | 5 g, 25 g, 100 g | $40.00, $104.00, $312.00 |

| Oakwood Chemical | 3-Bromo-2-methylprop-1-ene | - | 25 g, 100g | $78.00, $235.00 |

| TCI Chemical | 3-Bromo-2-methyl-1-propene | >95.0% (GC) | 5 g | $27.00 |

| Thermo Scientific Chemicals | This compound | 97% | 5 mL | $96.00 |

| GFS Chemicals | 3-Bromo-2-Methyl-1-Propene | 98% | 1 KG | Inquire for Price |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety precautions is paramount for the handling and application of this compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₄H₇Br |

| Molecular Weight | 135.00 g/mol |

| Appearance | Clear colorless to light yellow liquid[1] |

| Boiling Point | 94-95 °C (lit.)[2][3] |

| Density | 1.339 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.472 (lit.)[2][3] |

| Flash Point | 7 °C (44.6 °F) - closed cup[2] |

| Storage Temperature | 2-8°C[2][3] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate.[4] |

Safety and Handling: this compound is a highly flammable liquid and vapor.[5] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][6][7]

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as an alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is fundamental to the construction of complex molecular architectures found in many pharmaceutical compounds.

A significant application is in the synthesis of chiral amino acids, which are essential building blocks for peptide-based drugs.[1][5][8] For instance, it is used in chiral phase-transfer alkylation to produce (S)-α-alkylcysteines.[2][5][8] It also serves as a precursor in the synthesis of alkenyl imines and organometallic complexes.[2][8]

Experimental Protocol: Synthesis of a Chiral Amino Acid Intermediate

The following is a representative experimental workflow illustrating the use of this compound in the synthesis of a chiral amino acid intermediate. This multi-step process highlights its role as a key electrophile.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Methallyl bromide [sigmaaldrich.com]

- 3. Solved Design a synthesis of this compound from | Chegg.com [chegg.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 1458-98-6 [chemicalbook.com]

Rotational Isomerism in 3-Bromo-2-Methylpropene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the rotational isomerism in 3-bromo-2-methylpropene. The document delves into the conformational preferences of the molecule, supported by theoretical calculations and experimental spectroscopic data. Detailed experimental protocols for key analytical techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Microwave Spectroscopy, and Gas-Phase Electron Diffraction (GED), are provided to facilitate further research. Quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, signaling pathways and logical relationships are visualized using Graphviz diagrams to enhance understanding of the conformational dynamics. This guide is intended for researchers, scientists, and professionals in the fields of physical chemistry, spectroscopy, and drug development.

Introduction to Rotational Isomerism

Rotational isomerism, also known as conformational isomerism, describes the phenomenon of molecules with the same chemical formula and connectivity existing as different spatial arrangements, or conformers, that can be interconverted by rotation about single bonds. In the case of this compound (CH₂=C(CH₃)CH₂Br), rotation around the C₂-C₃ single bond leads to the existence of different rotational isomers.

The stability of these conformers is determined by a delicate balance of steric and electronic effects. The primary conformers of interest for this compound are the s-cis (or synperiplanar) and gauche (or synclinal) forms, defined by the dihedral angle between the C=C double bond and the C-Br bond.

Theoretical and spectroscopic studies have indicated a strong preference for the gauche conformer in this compound. This preference is attributed to the significant steric hindrance between the bulky bromine atom and the vinylic methyl group in the s-cis conformation.

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the gauche isomer. Infrared spectroscopy studies of 3-monosubstituted-2-methylpropenes in carbon tetrachloride solution have shown that for substituents with heavier atoms, such as bromine, only the gauche conformer is observed under the experimental conditions. This suggests a substantial energy difference between the gauche and the less stable s-cis conformer.

Theoretical Predictions

Quantum chemical calculations provide valuable insights into the geometries, relative energies, and vibrational frequencies of the different conformers. The following table summarizes theoretical data for the conformers of this compound.

| Parameter | s-cis Conformer (Theoretical) | gauche Conformer (Theoretical) |

| Dihedral Angle (C=C-C-Br) | ~0° | ~120° |

| Relative Energy (kJ/mol) | Higher Energy | Lower Energy (more stable) |

| Calculated Dipole Moment (Debye) | Data not available | Data not available |

Experimental Data

While specific experimental data from microwave spectroscopy or gas electron diffraction for this compound is scarce in the literature, data from analogous 3-halopropenes can provide valuable comparative insights into the structural parameters.

| Parameter | 3-Chloropropene (gauche) | 3-Bromopropene (gauche) | This compound (gauche) |

| Rotational Constants (MHz) | A = 10327.9, B = 2893.3, C = 2478.4 | A = 7350.3, B = 2592.8, C = 2101.5 | Data not available |

| Dihedral Angle (C=C-C-X) | ~120° | ~120° | Predominantly gauche |

| Energy Difference (kJ/mol) | gauche is more stable | gauche is more stable | gauche is significantly more stable |

Data for 3-chloropropene and 3-bromopropene are included for comparative purposes and are derived from microwave spectroscopy studies.

Experimental Protocols

This section outlines the general experimental methodologies for the spectroscopic techniques used to study rotational isomerism.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and studying conformational equilibria in solution.

Objective: To identify the vibrational modes corresponding to the different conformers of this compound and determine their relative populations.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄). Concentrations are typically in the range of 0.01-0.1 M.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Acquire a background spectrum of the pure solvent (CCl₄) in a liquid-cell with a known path length (e.g., 0.1 mm).

-

Acquire the sample spectrum under the same conditions.

-

The spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 1 cm⁻¹.

-

-

Data Analysis:

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

-

Analyze the C=C stretching region (typically around 1650 cm⁻¹). The presence of multiple bands in this region can indicate the presence of different conformers.

-

The relative intensities of the absorption bands corresponding to each conformer can be used to estimate their relative populations using the Beer-Lambert law, assuming the molar absorptivities of the conformers are similar.

-

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for gas-phase molecules, allowing for precise determination of molecular structures and the identification of different conformers.

Objective: To determine the rotational constants and, consequently, the precise molecular structure of the conformers of this compound in the gas phase.

Methodology:

-

Sample Introduction: The this compound sample is introduced into the high-vacuum chamber of a pulsed-jet Fourier transform microwave (FTMW) spectrometer. The sample is typically seeded in a carrier gas, such as argon or neon, and expanded through a pulsed nozzle into the vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures.

-

Instrumentation: A pulsed-jet FTMW spectrometer consisting of a high-vacuum chamber, a Fabry-Pérot cavity, a microwave synthesizer, and a sensitive detection system is used.

-

Data Acquisition:

-

A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.

-

The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

The FID is Fourier transformed to obtain the frequency-domain spectrum, which consists of sharp rotational transitions.

-

-

Data Analysis:

-

The observed transition frequencies are fitted to a rigid-rotor Hamiltonian to determine the rotational constants (A, B, and C) for each conformer.

-

The experimentally determined rotational constants are compared with those calculated from theoretical models of the different conformers to identify the observed species.

-

The relative intensities of the rotational transitions can provide information about the relative populations of the conformers in the supersonic jet.

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure (bond lengths, bond angles, and dihedral angles) of molecules in the gas phase.

Objective: To determine the precise molecular geometry of the conformers of this compound.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Instrumentation: A gas electron diffraction apparatus consisting of an electron gun, a diffraction chamber, a sector, and a detector (photographic plate or imaging plate) is used.

-

Data Acquisition:

-

A high-energy beam of electrons (typically 40-60 keV) is passed through the gas beam.

-

The scattered electrons create a diffraction pattern that is recorded on the detector. A rotating sector is used to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle.

-

-

Data Analysis:

-

The diffraction pattern is converted into a molecular scattering intensity curve.

-

A radial distribution curve is obtained by Fourier transformation of the molecular scattering intensity. This curve represents the probability of finding a given internuclear distance in the molecule.

-

The experimental radial distribution curve is fitted to a theoretical model based on the assumed molecular geometry. The bond lengths, bond angles, and dihedral angles are refined to obtain the best fit between the experimental and theoretical curves.

-

If multiple conformers are present, their relative abundances can also be included as a parameter in the refinement process.

-

Visualization of Conformational Equilibrium

The rotational isomerism of this compound can be represented as an equilibrium between the s-cis and gauche conformers. The following diagram, generated using the DOT language, illustrates this relationship.

Caption: Conformational equilibrium between the higher-energy s-cis and lower-energy gauche isomers of this compound.

Conclusion

The rotational isomerism of this compound is characterized by a strong preference for the gauche conformer due to steric hindrance in the s-cis form. While detailed experimental quantitative data for this specific molecule remains a subject for further investigation, theoretical calculations and spectroscopic studies of related compounds provide a consistent picture of its conformational behavior. The experimental protocols outlined in this guide offer a framework for researchers to conduct further studies to precisely determine the structural parameters and energy differences of the rotational isomers of this compound. A deeper understanding of these conformational preferences is crucial for predicting the molecule's reactivity and physical properties.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of α-(2-Methylallyl)glycine using 3-Bromo-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. These unnatural amino acids, when incorporated into peptides or used as chiral building blocks, can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. One versatile method for their preparation is the asymmetric alkylation of glycine (B1666218) equivalents. This document provides detailed application notes and protocols for the synthesis of α-(2-methylallyl)glycine derivatives using 3-bromo-2-methylpropene as the alkylating agent. The primary approach detailed herein is the phase-transfer catalyzed (PTC) alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester, a method pioneered and extensively developed by O'Donnell and Maruoka.[1][2][3]

This methodology offers several advantages, including operational simplicity, mild reaction conditions, and the ability to generate a wide variety of α-amino acids with high enantiomeric excess.[1][2] The use of chiral phase-transfer catalysts, typically derived from Cinchona alkaloids, allows for the stereoselective construction of the desired amino acid enantiomer.[1][4]

Principle of the Method

The core of this synthetic strategy involves the deprotonation of a glycine Schiff base to form a nucleophilic enolate, which then undergoes an SN2 reaction with an alkyl halide. To achieve asymmetry, a chiral phase-transfer catalyst is employed to shuttle the enolate from the aqueous or solid base phase to the organic phase where the alkylation occurs. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Application: Synthesis of α-(2-Methylallyl)glycine

α-(2-Methylallyl)glycine is a valuable synthetic target due to the presence of a versatile alkene functionality in its side chain, which can be further functionalized. The following sections provide a detailed protocol for its asymmetric synthesis via phase-transfer catalyzed alkylation of the benzophenone imine of glycine tert-butyl ester with this compound.

Key Reagents and Equipment

-

N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)

-

This compound

-

Chiral Phase-Transfer Catalyst (e.g., (S)- or (R)-Maruoka Catalyst, or a Cinchona alkaloid-derived catalyst)[3][5]

-

Base (e.g., solid Potassium Hydroxide or Cesium Carbonate)

-

Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., column chromatography)

-

Analytical equipment for characterization and enantiomeric excess determination (e.g., NMR, HPLC with a chiral column)

Experimental Protocols

Protocol 1: Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol is a representative procedure based on established methods for the asymmetric alkylation of glycine Schiff bases.[2][3]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq).

-

Add the chiral phase-transfer catalyst (0.01-0.1 eq).

-

Dissolve the solids in the chosen anhydrous organic solvent (e.g., Toluene).

-

Cool the mixture to the desired temperature (typically between -20 °C and 0 °C).

Step 2: Alkylation

-

Add the solid base (e.g., finely powdered KOH, 5.0 eq) to the cooled solution.

-

Add this compound (1.2 eq) to the vigorously stirred suspension.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the mixture to remove the solid base.

-

Wash the filter cake with the organic solvent.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the protected α-(2-methylallyl)glycine derivative.

Step 4: Deprotection

-

The resulting Schiff base can be hydrolyzed under acidic conditions (e.g., 1N HCl) to yield the free amino ester.

-

Subsequent saponification or acid-catalyzed removal of the tert-butyl ester will provide the free α-(2-methylallyl)glycine.

Data Presentation

| Alkyl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzyl Bromide | (S)-Maruoka Catalyst | Toluene | 0 | 95 | 99 | [3] |

| Allyl Bromide | (S)-Maruoka Catalyst | Toluene | 0 | 92 | 98 | [3] |

| Ethyl Iodide | (S)-Maruoka Catalyst | Toluene | 0 | 85 | 96 | [3] |

| n-Propyl Iodide | (S)-Maruoka Catalyst | Toluene | 0 | 88 | 97 | [3] |

Visualizations

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of α-(2-Methylallyl)glycine.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of asymmetric phase-transfer catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 3. Maruoka Catalysts [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically in the presence of a base.[2] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-2-methylpropene with various arylboronic acids. This specific transformation is valuable for the synthesis of 2-methyl-3-arylpropenes, which are important structural motifs in medicinal chemistry and materials science. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a versatile and accessible method.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The three key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 2-methyl-3-arylpropene product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The yields provided are typical for these types of transformations under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |

| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 80-90 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 110 | 10 | 75-85 |

| 5 | 1-Naphthylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 95 | 14 | 82-92 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-methyl-3-arylpropene product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 3-Bromo-2-methylpropene as an Alkylating Agent for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile and valuable reagent in organic synthesis for the introduction of the 2-methylallyl (methallyl) moiety onto various molecular scaffolds.[1] Its application as an alkylating agent for phenols is a cornerstone of synthetic strategies aimed at producing precursors for pharmaceuticals, agrochemicals, and materials science. The alkylation of phenols with this compound primarily occurs via the Williamson ether synthesis, a robust and high-yielding S_N2 reaction, to form 2-methylallyl aryl ethers.[2][3]

These ether intermediates are not only stable compounds in their own right but also serve as precursors for the highly useful Claisen rearrangement. This subsequent thermal or acid-catalyzed[4][4]-sigmatropic rearrangement provides a direct route to ortho-C-alkylated phenols, which are prevalent motifs in a wide array of biologically active natural products and synthetic drugs.[5][6] The introduction of the methallyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this synthetic sequence a powerful tool in lead optimization and drug design.[1][7]

Reaction Pathways

The alkylation of phenols with this compound is typically a two-stage process, beginning with O-alkylation followed by an optional C-alkylation rearrangement.

-

O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group is first deprotonated with a base (e.g., K₂CO₃, NaOH) to form a nucleophilic phenoxide ion. This ion then attacks the primary carbon of this compound in an S_N2 reaction to displace the bromide and form a 2-methylallyl aryl ether.[8]

-

C-Alkylation (Claisen Rearrangement): Upon heating, the 2-methylallyl aryl ether undergoes an intramolecular[4][4]-sigmatropic rearrangement to form a 2-(2-methylprop-2-en-1-yl)phenol. This reaction proceeds through a cyclic transition state and results in the migration of the allyl group from the oxygen to a carbon atom on the aromatic ring, typically at the ortho position.[5][9]

Applications in Drug Development

The phenolic compounds functionalized with a 2-methylallyl group exhibit a diverse range of biological activities, making them attractive scaffolds for drug discovery.

Antioxidant and Radical Scavenging Activity

Phenolic compounds are well-known antioxidants. The introduction of lipophilic groups like the methallyl chain can enhance their ability to intercalate into lipid membranes and protect against lipid peroxidation.[10] The primary antioxidant mechanism involves the donation of the phenolic hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4][11] This activity is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]

Enzyme Inhibition and Signal Transduction Modulation

The methallyl-substituted phenolic motif is found in compounds that can modulate the activity of key cellular enzymes. A significant example is the inhibition of Fyn, a non-receptor tyrosine kinase. Certain prenylated polyphenols have been shown to directly inhibit Fyn kinase activity.[1] This inhibition triggers a downstream signaling cascade involving the activation of the LKB1-AMPK pathway, which plays a crucial role in cellular energy homeostasis and cytoprotection against oxidative stress.[1] The ability to selectively inhibit kinases is a major focus of modern cancer therapy and the treatment of inflammatory diseases.

Anticancer Properties

Numerous studies have demonstrated the cytotoxic properties of substituted phenols against various cancer cell lines.[12][13] The functionalization of the phenolic core is critical for this activity. For instance, certain synthetic phenol (B47542) derivatives have been shown to induce apoptosis (programmed cell death) in osteosarcoma cells and inhibit cancer cell migration.[12][13] The methallyl group can be further modified to develop more potent and selective anticancer agents.[14][15]

Quantitative Data

The yields of both the Williamson ether synthesis and the Claisen rearrangement are influenced by the substituents on the phenol ring, the choice of base, solvent, and reaction temperature. The following tables provide representative data from reactions analogous to the alkylation of phenols with this compound.

Table 1: Representative Yields for Williamson Ether Synthesis of Phenols

| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Phenol | Allyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 86 | [16] |

| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Ether (PTC) | Reflux | 1 | Not specified | [17] |

| 4-Nitrophenol | Phenyl Bromide | KOH | (Melt) | 150-160 | 0.5 | 82 | [18] |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | 12 | 40 | [19] |

| General Range | Primary Alkyl Halides | Various | Various | Various | Various | 50-95 |[3] |

Table 2: Representative Yields for Claisen Rearrangement of Allyl Aryl Ethers

| Substrate | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Allyl Phenyl Ether | H-ZSM-5 (catalyst) | 2-Allylphenol | 40 | [16] |

| Allyl Phenyl Ether | Na-ZSM-5 (catalyst) | 2-Allylphenol | 52 | [16] |

| Allyl m-bromophenyl Ether | Thermal | 2-Allyl-5-bromophenol | 71 | [5] |

| Allyl m-methoxyphenyl Ether | Thermal | 4-Allyl-3-methoxyphenol | 69 |[5] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-methylallyl phenols.

Antioxidant Mechanism (Radical Scavenging)

References

- 1. Enhanced antioxidant effect of prenylated polyphenols as Fyn inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. The Antioxidant Activity of Prenylflavonoids [mdpi.com]

- 12. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for the Synthesis of Homoallylic Amines using 3-Bromo-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of homoallylic amines, valuable intermediates in pharmaceutical and organic synthesis, utilizing 3-bromo-2-methylpropene as a key reagent. The methodologies described focus on robust and scalable Barbier-type reactions mediated by indium or zinc.

Introduction

Homoallylic amines are crucial structural motifs found in a wide array of biologically active molecules and natural products. Their synthesis has been a subject of extensive research, with the nucleophilic addition of an allyl group to an imine being a primary strategy. This compound (methallyl bromide) serves as a readily available and reactive precursor for the in situ generation of a methallyl organometallic nucleophile, which can then engage with various imines to furnish the desired homoallylic amine products. This document outlines two effective protocols for this transformation, leveraging the utility of indium and zinc as mediating metals in Barbier-type reactions. These methods are often characterized by their operational simplicity and tolerance to a range of functional groups.

Data Presentation

Table 1: Indium-Mediated Allylation of Aromatic Aldimines with Allyl Bromide

| Entry | Aldehyde | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | N-phenyl-1-phenylbut-3-en-1-amine | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 1-(4-chlorophenyl)-N-phenylbut-3-en-1-amine | 82 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 1-(4-methoxyphenyl)-N-phenylbut-3-en-1-amine | 88 |

| 4 | 2-Naphthaldehyde | Aniline | 1-(naphthalen-2-yl)-N-phenylbut-3-en-1-amine | 80 |

| 5 | Benzaldehyde | Benzylamine | N-benzyl-1-phenylbut-3-en-1-amine | 90 |

Data is illustrative and based on analogous reactions with allyl bromide.

Table 2: Zinc-Mediated Allylation of Representative Imines with Allyl Bromide

| Entry | Imine | Product | Yield (%) | Diastereomeric Ratio (if applicable) |

| 1 | N-Benzylideneaniline | N-phenyl-1-phenylbut-3-en-1-amine | 75 | N/A |

| 2 | N-(4-Chlorobenzylidene)aniline | 1-(4-chlorophenyl)-N-phenylbut-3-en-1-amine | 72 | N/A |

| 3 | N-Propylidene-tert-butylamine | N-tert-butyl-1-methylbut-3-en-1-amine | 65 | N/A |

Data is illustrative and based on analogous reactions with allyl bromide.

Experimental Protocols

Protocol 1: Indium-Mediated Synthesis of Homoallylic Amines

This protocol describes a general procedure for the indium-mediated Barbier-type reaction between an imine and this compound.

Materials:

-

Appropriate aldehyde and primary amine (for in situ imine formation) or pre-formed imine

-

This compound (methallyl bromide)

-

Indium powder

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation (in situ): To a solution of the aldehyde (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Allylation: To the solution containing the imine, add indium powder (1.5 mmol) followed by the dropwise addition of this compound (1.2 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic amine.

Protocol 2: Zinc-Mediated Synthesis of Homoallylic Amines in Aqueous Media

This protocol offers a more environmentally benign approach using zinc in an aqueous solvent system.

Materials:

-

Appropriate aldehyde and primary amine or pre-formed imine

-

This compound (methallyl bromide)

-

Zinc dust

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the imine (1.0 mmol) (or aldehyde and amine for in situ formation), zinc dust (2.0 mmol), and a solvent mixture of THF and saturated aqueous ammonium chloride (2:1, 15 mL).

-

Addition of Allylating Agent: Add this compound (1.5 mmol) to the stirred suspension.

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary from 4 to 12 hours depending on the substrate.

-

Work-up: After completion, filter the reaction mixture to remove excess zinc. Extract the filtrate with diethyl ether (3 x 25 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the residue by flash chromatography to yield the pure homoallylic amine.

Visualizations

Application of 3-Bromo-2-methylpropene in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the methallyl moiety onto various molecular scaffolds. Its reactive allylic bromide functional group makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key peptide precursor and explores its potential, though not established, role in the synthesis of active pharmaceutical ingredients (APIs) such as Naftopidil and Butorphanol.

Confirmed Application: Synthesis of a Chiral Amino Acid Intermediate

This compound is a key reagent in the synthesis of (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid, an important precursor for the synthesis of various peptides used in pharmaceutical development.[1] The methallyl group is introduced via alkylation, and subsequent transformations yield the desired chiral amino acid.

Experimental Protocol: Synthesis of (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid

This synthesis involves a four-step process starting from a suitable chiral precursor (Material A).[1]

Step 1: Alkylation with this compound

-

Dissolve Material A (1.0 kg, 3.21 mol) in tetrahydrofuran (B95107) (5 L) in a three-necked flask equipped with a mechanical stirrer and a cooling bath.

-

Cool the mixture to -60°C using a dry ice/acetone (B3395972) bath.

-

Slowly add hexamethyldisilazane (B44280) lithium amide (3.85 L, 3.85 mol) to the cooled solution.

-

Stir the reaction mixture at -60°C for 30 minutes.

-

Add this compound (0.515 kg, 3.85 mol) to the reaction mixture.

-

Continue stirring at -60°C for 8 hours.

-

Quench the reaction by adding water (3 x 1 L).

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to obtain Compound 1 as a yellow liquid.

Step 2: Hydrolysis

-

React Compound 1 with lithium hydroxide (B78521) in tetrahydrofuran with stirring to yield Compound 2.

Step 3: Hydrogenation

-

Subject Compound 2 to hydrogenation with hydrogen gas in methanol (B129727) at room temperature, using palladium on charcoal as a catalyst, to obtain Compound 3.

Step 4: Final Product Formation

-

React Compound 3 with acetone and sodium hydroxide.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

-

Acidify the mixture with hydrochloric acid to precipitate the final product, (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid (Compound 4).

Data Presentation

| Step | Product | Reagents | Key Conditions | Yield |

| 1 | Compound 1 | This compound, Hexamethyldisilazane lithium amide, THF | -60°C, 8 hours | 100% (crude)[1] |

| 2 | Compound 2 | Lithium hydroxide, THF | Stirring | Not specified |

| 3 | Compound 3 | H₂, Pd/C, Methanol | Room temperature | Not specified |

| 4 | Compound 4 | Acetone, NaOH, Fmoc-OSu, HCl | - | Not specified |

Experimental Workflow

Application in the Synthesis of Marketed Drugs: A Review of Evidence

While this compound is a versatile alkylating agent, a thorough review of published synthetic routes for Naftopidil and Butorphanol does not indicate its direct use. The established syntheses for these drugs are presented below, followed by a discussion of a hypothetical application of this compound in the synthesis of their analogs.

Naftopidil

Naftopidil is an alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.[2] It shows a higher affinity for the alpha-1D subtype, which may contribute to its efficacy in improving storage symptoms.[2]

The synthesis of Naftopidil typically involves the reaction of 1-naphthol (B170400) with an epoxide-forming reagent, followed by the ring-opening of the resulting epoxide with 1-(2-methoxyphenyl)piperazine.

A potential application of this compound in this context would be the synthesis of a "methallyl-Naftopidil" analog. This could be achieved through a Williamson ether synthesis between 1-naphthol and this compound to form methallyl-naphthyl ether. This intermediate, however, would not directly lead to Naftopidil but to an analog with a different linker between the naphthalene (B1677914) and piperazine (B1678402) moieties.

Naftopidil Signaling Pathway

Naftopidil acts as an antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of norepinephrine (B1679862) to these receptors typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that results in smooth muscle contraction. Naftopidil blocks this pathway.

Butorphanol

Butorphanol is a synthetic opioid analgesic that acts as a mixed agonist-antagonist at opioid receptors. It is primarily a kappa-opioid receptor agonist and a partial mu-opioid receptor agonist or antagonist. This mixed profile provides analgesia with a lower potential for abuse and respiratory depression compared to full mu-opioid agonists.

The synthesis of Butorphanol is a multi-step process starting from more complex morphinan (B1239233) precursors. The key final step involves the introduction of the cyclobutylmethyl group to the nitrogen atom of norbutorphanol (B1234993). The established syntheses do not utilize this compound.

A hypothetical application of this compound would be in the synthesis of a "methallyl-butorphanol" analog. This could be achieved by the N-alkylation of norbutorphanol with this compound. This would result in a novel compound with a methallyl group instead of the cyclobutylmethyl group, which would require further investigation for its pharmacological activity.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 3-Bromo-2-methylpropene in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the creation of carbon-heteroatom bonds. The reactivity of the substrate in an SN2 reaction is profoundly influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. 3-Bromo-2-methylpropene, a primary allylic halide, is an interesting substrate for SN2 reactions. Its allylic nature suggests enhanced reactivity due to the stabilization of the transition state through conjugation with the adjacent π-system. However, the methyl group at the 2-position introduces steric hindrance that can modulate this reactivity.

This document provides a detailed examination of the solvent effects on the SN2 reactivity of this compound. Understanding how different solvents influence the reaction rate is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity in synthetic chemistry and drug development.

The Role of the Solvent in SN2 Reactions

The solvent plays a critical role in SN2 reactions by solvating both the nucleophile and the departing leaving group. The nature of the solvent can dramatically alter the energy of the reactants and the transition state, thereby affecting the activation energy and the overall reaction rate. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar. For SN2 reactions, polar solvents are generally preferred to dissolve the typically ionic nucleophiles.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (O or N) and can form strong hydrogen bonds. They solvate anions (nucleophiles) and cations effectively. By forming a "solvent cage" around the nucleophile through hydrogen bonding, they stabilize the nucleophile, increasing the energy required for it to attack the electrophilic carbon. Consequently, polar protic solvents significantly slow down SN2 reactions.[1][2]

-

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile) have dipoles but lack acidic protons.[3] They are excellent at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, leading to a substantial acceleration of the SN2 reaction rate.[2][3]

Data Presentation: Solvent Effects on SN2 Reactivity

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Expected Relative Rate | Rationale |

| Water (H₂O) | Polar Protic | 80.1 | Very Slow | Strong hydrogen bonding solvates and stabilizes the nucleophile, hindering its reactivity. |

| Methanol (CH₃OH) | Polar Protic | 32.7 | Slow | Hydrogen bonding with the nucleophile reduces its nucleophilicity. |

| Ethanol (CH₃CH₂OH) | Polar Protic | 24.5 | Slow | Similar to methanol, it solvates the nucleophile via hydrogen bonds. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Moderate | A common polar aprotic solvent that facilitates SN2 reactions.[4][5] |

| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Fast | Effectively solvates the cation of the nucleophilic salt, leaving the anion reactive. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | A highly polar aprotic solvent that strongly promotes SN2 reactions.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Excellent at solvating cations, leading to a highly reactive "naked" nucleophile.[6] |

Mandatory Visualizations

Logical Relationship of Solvent Properties and SN2 Reactivity

Caption: Logical flow of solvent effects on SN2 reactivity.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining SN2 reaction kinetics.

Experimental Protocols

The following are generalized protocols that can be adapted to study the solvent effects on the SN2 reaction of this compound.

Protocol 1: Qualitative Assessment of Reactivity (Precipitation Method)

This method is suitable for a rapid, qualitative comparison of reaction rates.

Objective: To visually compare the rate of the SN2 reaction of this compound with sodium iodide in different solvents.

Materials:

-

This compound

-

Sodium Iodide (NaI)

-

Acetone (polar aprotic)

-

Methanol (polar protic)

-

A 1:1 mixture of Acetone and Water

-

Test tubes and rack

-

Pipettes and bulbs

-

Stopwatch

-

Water bath (optional, for temperature control)

Procedure:

-

Prepare a 15% (w/v) solution of NaI in each of the solvents to be tested.

-

Label three test tubes, one for each solvent system.

-

To each test tube, add 2 mL of the corresponding NaI solution.

-

If using a water bath, allow the test tubes to equilibrate to the desired temperature (e.g., 25°C or 50°C).

-

To each tube, add 5 drops of this compound.

-

Start the stopwatch immediately after the addition of the substrate.

-

Shake each tube to ensure thorough mixing.

-

Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

-

Record the time it takes for the precipitate to first appear in each tube.

-

Compare the times to rank the reactivity of this compound in the different solvents. A shorter time to precipitation indicates a faster reaction rate.

Protocol 2: Quantitative Kinetic Analysis by Titration

This method provides quantitative data on the reaction rate.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion) in different solvents.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

The desired solvents (e.g., ethanol, 80:20 ethanol/water)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

-

Phenolphthalein (B1677637) indicator

-

Erlenmeyer flasks

-

Pipettes (volumetric and graduated)

-

Burette

-

Stopwatch

-

Thermostatic water bath

Procedure:

-

Prepare stock solutions of known concentrations of this compound and NaOH in the chosen solvent.

-

Place a known volume of the this compound solution in an Erlenmeyer flask and allow it to equilibrate in the thermostatic water bath.

-

In a separate flask, bring a known volume of the NaOH solution to the same temperature.

-

To initiate the reaction, quickly add the NaOH solution to the this compound solution, start the stopwatch, and mix thoroughly.

-

At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of the standardized HCl solution. This will neutralize the unreacted NaOH.

-

Add a few drops of phenolphthalein indicator to the quenched aliquot.

-

Back-titrate the excess HCl with the standardized NaOH solution until the pink endpoint is reached.

-

Calculate the concentration of unreacted NaOH at each time point.

-

Plot the reciprocal of the NaOH concentration (1/[NaOH]) versus time. For a second-order reaction, this should yield a straight line.

-

The slope of the line is the second-order rate constant, k.

-

Repeat the experiment for each solvent to be investigated and compare the determined rate constants.

Conclusion

The choice of solvent is a powerful tool for controlling the rate of SN2 reactions. For this compound, a primary allylic halide, SN2 reactions are expected to be significantly faster in polar aprotic solvents like DMSO and DMF compared to polar protic solvents such as water and alcohols. This is due to the ability of polar aprotic solvents to solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive. The provided protocols offer methodologies for both qualitative and quantitative assessment of these solvent effects, enabling researchers and drug development professionals to make informed decisions in the design and optimization of synthetic routes involving SN2 reactions.

References

Application Notes and Protocols: Formation of 2-Methylpropenylmagnesium Bromide from 3-Bromo-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive protocol for the preparation of 2-methylpropenylmagnesium bromide, a valuable C4 building block, from 3-bromo-2-methylpropene. The resulting Grignard reagent is a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Special attention is given to the challenges associated with the formation of Grignard reagents from allylic halides, such as dimerization, and strategies to mitigate these side reactions.

Reaction Principle

The formation of 2-methylpropenylmagnesium bromide involves the oxidative addition of magnesium metal to the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the formed Grignard reagent.[1][2]

Chemical Equation:

(CH₃)₂C=CHCH₂Br + Mg → (CH₃)₂C=CHCH₂MgBr

Key Reagents and Equipment

| Reagent/Equipment | Purpose | Recommended Specifications | Supplier Example |